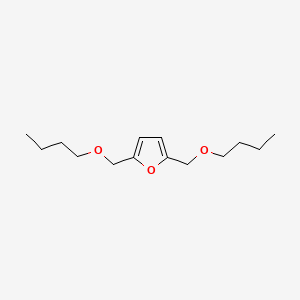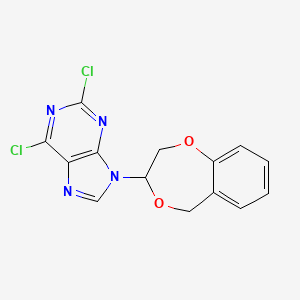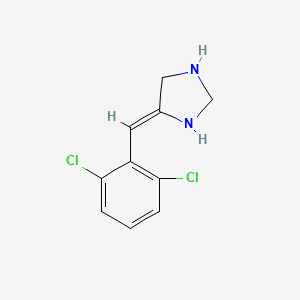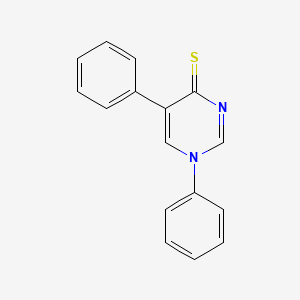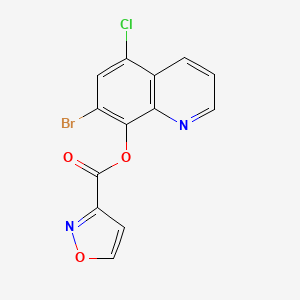
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and isoxazole These moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate typically involves the following steps:
Formation of Quinoline Derivative: The starting material, 5-chloroquinoline, undergoes bromination to introduce the bromine atom at the 7th position.
Isoxazole Ring Formation: The brominated quinoline derivative is then subjected to a cycloaddition reaction with a suitable dipolarophile to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it to isoxazoline or isoxazolidine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Isoxazoline and isoxazolidine derivatives.
Substitution: Various substituted quinoline and isoxazole derivatives.
Scientific Research Applications
7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
Comparison with Similar Compounds
7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate: Similar in structure but with the carboxylate group at the 5th position.
5-Chloroquinolin-8-yl isoxazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoquinolin-8-yl isoxazole-3-carboxylate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness: The presence of both bromine and chlorine atoms in 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials.
Properties
CAS No. |
89588-70-5 |
|---|---|
Molecular Formula |
C13H6BrClN2O3 |
Molecular Weight |
353.55 g/mol |
IUPAC Name |
(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H |
InChI Key |
LWZQRGHONWGCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)


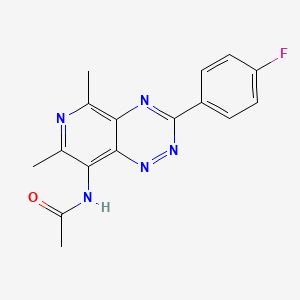
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
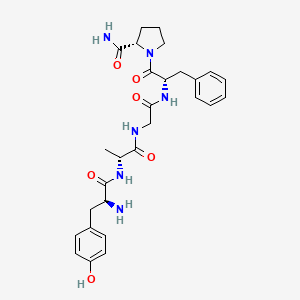
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
